Cas no 336182-51-5 (1-benzhydryl-3-methylazetidine)
1-benzhydryl-3-methylazetidine Chemical and Physical Properties
Names and Identifiers
-
- 1-benzhydryl-3-methylazetidine
- 1-(diphenylmethyl)-3-methylAzetidine
- SB51831
- CS-0451233
- 336182-51-5
- DB-002283
- DB-068863
- SCHEMBL6843039
- DTXSID801288944
-
- Inchi: 1S/C17H19N/c1-14-12-18(13-14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3
- InChI Key: NBCXZRVQEDJOBK-UHFFFAOYSA-N
- SMILES: N1(C(C2C=CC=CC=2)C2C=CC=CC=2)CC(C)C1
Computed Properties
- Exact Mass: 237.15187
- Monoisotopic Mass: 237.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 1.058±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 46-48 ºC
- Solubility: Almost insoluble (0.097 g/l) (25 º C),
- PSA: 3.24
1-benzhydryl-3-methylazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200520-1g |
1-benzhydryl-3-methylazetidine |
336182-51-5 | 95% | 1g |
$626 | 2021-06-09 | |
| Chemenu | CM200520-1g |
1-benzhydryl-3-methylazetidine |
336182-51-5 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Alichem | A019144389-1g |
1-Benzhydryl-3-methylazetidine |
336182-51-5 | 97% | 1g |
$734.24 | 2023-09-02 | |
| Ambeed | A784283-1g |
1-Benzhydryl-3-methylazetidine |
336182-51-5 | 95+% | 1g |
$670.0 | 2024-04-19 | |
| Crysdot LLC | CD11141548-1g |
1-Benzhydryl-3-methylazetidine |
336182-51-5 | 95+% | 1g |
$663 | 2024-07-17 |
1-benzhydryl-3-methylazetidine Suppliers
1-benzhydryl-3-methylazetidine Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-benzhydryl-3-methylazetidine
1-Benzhydryl-3-Methylazetidine (CAS No. 336182-51-5): A Comprehensive Overview
1-Benzhydryl-3-methylazetidine (CAS No. 336182-51-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. This comprehensive overview aims to provide an in-depth understanding of 1-benzhydryl-3-methylazetidine, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and application.
Chemical Structure and Properties
1-Benzhydryl-3-methylazetidine is a member of the azetidine family, a four-membered heterocyclic ring containing one nitrogen atom. The compound is characterized by a benzhydryl group (diphenylmethyl) attached to the nitrogen atom and a methyl group at the 3-position of the azetidine ring. The benzhydryl group imparts significant steric bulk and hydrophobicity to the molecule, which can influence its pharmacological properties and interactions with biological targets.
The molecular formula of 1-benzhydryl-3-methylazetidine is C17H20N2, with a molecular weight of approximately 244.35 g/mol. The compound is typically synthesized through a multi-step process involving the formation of the azetidine ring followed by functional group modifications to introduce the benzhydryl and methyl groups. The exact synthetic route can vary depending on the specific requirements of the application, but common methods include nucleophilic substitution reactions and catalytic hydrogenation.
Synthesis Methods
The synthesis of 1-benzhydryl-3-methylazetidine has been extensively studied in academic and industrial settings. One widely used method involves the reaction of 3-methylazetidinone with benzhydrol chloride in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired product. Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the benzhydryl group onto a pre-formed azetidine scaffold.
In recent years, there has been a growing interest in developing more efficient and environmentally friendly synthetic routes for 1-benzhydryl-3-methylazetidine. For example, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and improve yields. Additionally, green chemistry principles have been applied to minimize waste generation and reduce the use of hazardous reagents.
Biological Activities and Applications
1-Benzhydryl-3-methylazetidine has shown diverse biological activities that make it an attractive candidate for drug development. One of its most notable applications is as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. Studies have demonstrated that 1-benzhydryl-3-methylazetidine can act as an agonist or antagonist at specific GPCRs, depending on its structural modifications.
In particular, research has focused on the potential of 1-benzhydryl-3-methylazetidine as a ligand for serotonin receptors (5-HT receptors). These receptors play crucial roles in regulating mood, appetite, and sleep, making them important targets for treating psychiatric disorders such as depression and anxiety. Preclinical studies have shown that certain derivatives of 1-benzhydryl-3-methylazetidine exhibit selective binding to 5-HT2A receptors, suggesting their potential as novel antidepressants or anxiolytics.
Beyond its role in modulating GPCRs, 1-benzhydryl-3-methylazetidine2A receptors, 1-benzhydryl-3-methylazetidine has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.
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